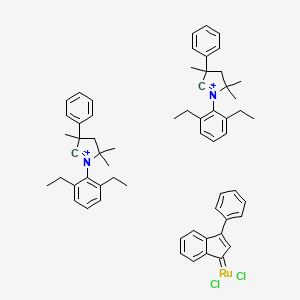![molecular formula C11H17N3S B12308777 1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea CAS No. 31124-89-7](/img/structure/B12308777.png)
1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Dimetilamino)fenil]-3,3-dimetiltiourea es un compuesto orgánico que presenta un grupo dimetilamino unido a un anillo fenilo, que está conectado a una unidad de tiourea.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[4-(Dimetilamino)fenil]-3,3-dimetiltiourea típicamente implica la reacción de 4-(dimetilamino)anilina con un derivado de tiourea apropiado bajo condiciones controladas. Un método común incluye el uso de dimetilformamida como solvente y un catalizador como el anhídrido acético para facilitar la reacción . La reacción generalmente se lleva a cabo a temperaturas elevadas para asegurar la conversión completa de los reactivos al producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de 1-[4-(Dimetilamino)fenil]-3,3-dimetiltiourea puede involucrar reactores a gran escala y procesos de flujo continuo para optimizar el rendimiento y la eficiencia. El uso de sistemas automatizados para un control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, es crucial para una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[4-(Dimetilamino)fenil]-3,3-dimetiltiourea experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio, lo que da como resultado la formación de aminas u otros derivados reducidos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos a temperaturas moderadas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; las reacciones generalmente se realizan en atmósferas inertes para evitar reacciones secundarias no deseadas.
Sustitución: Varios nucleófilos como haluros, aminas o tioles; las reacciones a menudo requieren catalizadores o solventes específicos para proceder de manera eficiente.
Principales productos formados
Oxidación: Sulfoxidos, sulfonas
Reducción: Aminas, derivados de tiourea reducidos
Sustitución: Compuestos de tiourea sustituidos con diferentes grupos funcionales
Aplicaciones Científicas De Investigación
1-[4-(Dimetilamino)fenil]-3,3-dimetiltiourea tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-[4-(Dimetilamino)fenil]-3,3-dimetiltiourea implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación celular, mostrando así propiedades anticancerígenas . Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
1-[4-(Dimetilamino)fenil]-3,3-dimetiltiourea se puede comparar con otros compuestos similares, como:
1-(4-(Dimetilamino)fenil)-2,3-bis(difenilfosforil)propan-1-ona: Este compuesto tiene un grupo dimetilamino similar, pero difiere en su estructura general y grupos funcionales.
N-(4-{[(3S)-3-(dimetilamino)pirrolidin-1-il]carbonil}fenil)-5-fluoro-4-[2-metil-1-(1-metiletil)-1H-imidazol-5-il]pirimidin-2-amina: Otro compuesto con un grupo dimetilamino, pero con diferentes actividades biológicas y aplicaciones.
La singularidad de 1-[4-(Dimetilamino)fenil]-3,3-dimetiltiourea radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
31124-89-7 |
|---|---|
Fórmula molecular |
C11H17N3S |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
3-[4-(dimethylamino)phenyl]-1,1-dimethylthiourea |
InChI |
InChI=1S/C11H17N3S/c1-13(2)10-7-5-9(6-8-10)12-11(15)14(3)4/h5-8H,1-4H3,(H,12,15) |
Clave InChI |
LPULUKOUZODCOQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


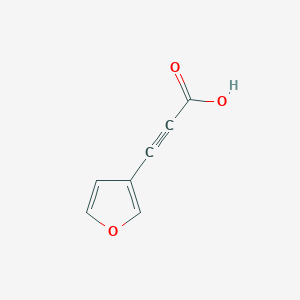
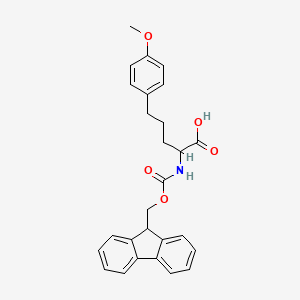
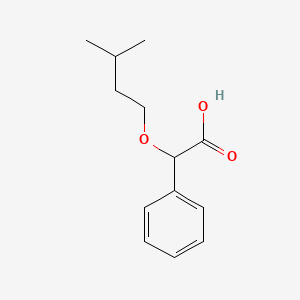
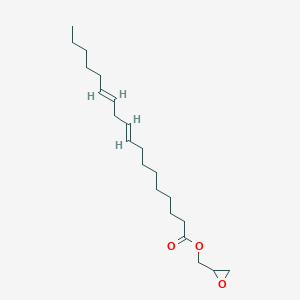
![2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol](/img/structure/B12308717.png)
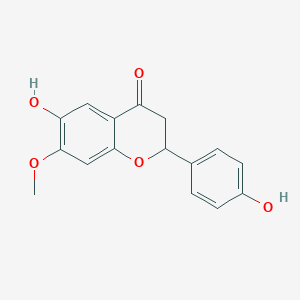
![Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate](/img/structure/B12308721.png)
![rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate, trifluoroacetic acid, cis](/img/structure/B12308723.png)
![(4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester](/img/structure/B12308731.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid](/img/structure/B12308747.png)
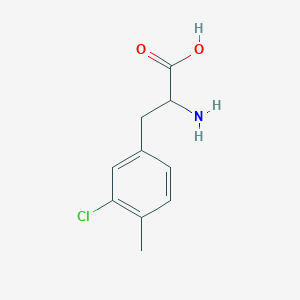
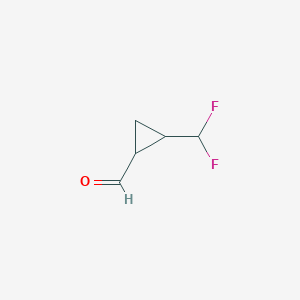
acetic acid](/img/structure/B12308758.png)
